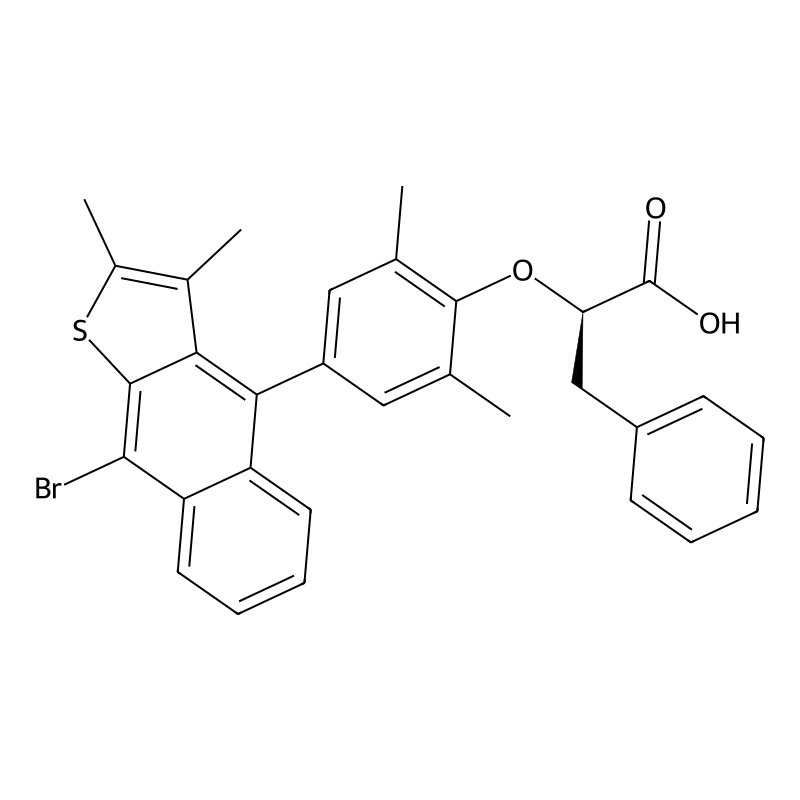Ertiprotafib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Impact on Glucose and Insulin Levels
Studies in animal models have shown promise for Ertiprotafib in regulating blood sugar. Research published in the journal Obesity found that Ertiprotafib treatment in obese mice led to reduced fasting glucose and insulin levels. The drug also improved their glucose tolerance, indicating better blood sugar control [1]. These findings suggest Ertiprotafib might be beneficial for managing type 2 diabetes, a condition characterized by chronic high blood sugar.
Source
[1] Obesity (journal). Effects of Ertiprotafib (LI010) on Liver Lipid Metabolism and Systemic Glucose Homeostasis in High-Fat Diet-Induced Obese Mice.
Effect on Blood Lipids
Ertiprotafib's potential extends beyond glucose control. The same study mentioned earlier also observed a decrease in triglycerides, a type of fat, in the blood of Ertiprotafib-treated mice [1]. This suggests the drug might offer benefits in dyslipidemia, a condition where individuals have unhealthy levels of fats in their blood.
Source
[1] Obesity (journal). Effects of Ertiprotafib (LI010) on Liver Lipid Metabolism and Systemic Glucose Homeostasis in High-Fat Diet-Induced Obese Mice.
Ertiprotafib is a compound that acts primarily as an inhibitor of Protein Tyrosine Phosphatase 1B, also known as PTP1B. This enzyme plays a crucial role in regulating various cellular processes, including metabolism, differentiation, and immune response. The chemical structure of Ertiprotafib is represented by the formula , with a molecular weight of approximately 559.52 g/mol . It is characterized as a non-competitive inhibitor, meaning it can bind to PTP1B without directly blocking the active site, leading to a unique mode of action that induces protein aggregation rather than simply inhibiting enzymatic activity .
Ertiprotafib has been shown to exhibit biological activity by effectively inhibiting PTP1B, which is implicated in various metabolic disorders such as diabetes and obesity. The compound's ability to induce protein aggregation leads to reduced enzymatic activity in a dose-dependent manner . Additionally, Ertiprotafib has been reported to activate peroxisome proliferator-activated receptors alpha and gamma, which are involved in lipid metabolism and insulin sensitivity .
Ertiprotafib was primarily investigated for its potential therapeutic applications in treating conditions such as type 2 diabetes and obesity due to its role in inhibiting PTP1B. Its ability to modulate insulin signaling pathways positions it as a candidate for managing metabolic syndromes . Although it has not progressed through clinical trials successfully, insights gained from its study may inform the development of future PTP1B inhibitors.
Studies on Ertiprotafib have highlighted its interactions with various molecular targets beyond PTP1B. It has been noted for its ability to inhibit IκB kinase beta, suggesting a broader pharmacological profile that could impact inflammatory responses . Furthermore, research indicates that Ertiprotafib may affect multiple signaling pathways by modulating protein interactions and post-translational modifications within cells .
Several compounds share structural or functional similarities with Ertiprotafib, particularly those targeting PTP1B or related pathways. Below is a comparison highlighting their unique aspects:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Trodusquemine | Inhibits PTP1B | Induces oligomerization rather than aggregation |
| Compound 3 | Inhibits PTP1B | Exhibits different selectivity profiles |
| PTP-112 | Inhibitor of PTP1B | Related structure but different binding dynamics |
| L-tyrosine derivatives | Modulates tyrosine phosphorylation | More general effects on tyrosine kinases |
Ertiprotafib's unique mechanism of inducing protein aggregation distinguishes it from other inhibitors that typically stabilize or directly block enzyme activity. This characteristic suggests potential avenues for further exploration in drug design aimed at targeting similar pathways while avoiding common pitfalls associated with traditional inhibitor strategies .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Drug Indication
Pharmacology
Mechanism of Action
KEGG Target based Classification of Drugs
Serine/threonine kinases
Other
IKBKB [HSA:3551] [KO:K07209]
Other CAS
Wikipedia
Dates
2: Otake K, Azukizawa S, Takahashi K, Fukui M, Shibabayashi M, Kamemoto H, Kasai M, Shirahase H. 2-Acyl-tetrahydroisoquinoline-3-carboxylic acids: lead compounds with triple actions, peroxisome proliferator-activated receptor α/γ agonist and protein-tyrosine phosphatase 1B inhibitory activities. Chem Pharm Bull (Tokyo). 2011;59(7):876-9. PubMed PMID: 21720040.
3: Shrestha S, Bhattarai BR, Cho H, Choi JK, Cho H. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). Bioorg Med Chem Lett. 2007 May 15;17(10):2728-30. Epub 2007 Mar 3. PubMed PMID: 17407812.
4: Tong Z, Chandrasekaran A, Jordan R, Markiewicz V, Li H, Xiang Q, Shen L, Scatina J. Effects of ertiprotafib on hepatic cytochrome P450 and peroxisomal enzymes in rats and dogs, and in rat and human primary hepatocytes. Xenobiotica. 2007 Jan;37(1):1-18. PubMed PMID: 17178630.
5: Erbe DV, Wang S, Zhang YL, Harding K, Kung L, Tam M, Stolz L, Xing Y, Furey S, Qadri A, Klaman LD, Tobin JF. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms. Mol Pharmacol. 2005 Jan;67(1):69-77. Epub 2004 Oct 8. PubMed PMID: 15475571.








